Monomethyl auristatin E intermediate-11

説明

特性

IUPAC Name |

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3/t12-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXSDNBZAYWWCL-GXTWGEPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)N(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Intermediate-11 in the Synthesis of Monomethyl Auristatin E (MMAE) for Antibody-Drug Conjugates

For Immediate Release

This in-depth technical guide elucidates the critical function of Intermediate-11, a key drug-linker conjugate, in the sophisticated synthesis of Monomethyl Auristatin E (MMAE)-based therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, experimental protocols, and quantitative data associated with Intermediate-11, a cornerstone in the construction of potent antibody-drug conjugates (ADCs).

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Owing to its cytotoxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[1] The synthesis of these complex biotherapeutics involves a modular approach, where the cytotoxic payload (MMAE) is attached to a linker system before its final conjugation to the antibody. Intermediate-11, chemically identified as (S)-2-((S)-2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)-3-methylbutanamido)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethylbutanamide , also known as Mc-Val-Cit-PAB-MMAE , represents a pivotal stage in this process.[2][3]

This intermediate is a sophisticated molecule comprising the MMAE payload, a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a maleimidocaproyl (Mc) group.[2] The maleimide (B117702) moiety serves as a reactive handle for the crucial final step of conjugating the drug-linker to cysteine residues on the monoclonal antibody, forming a stable thioether bond.[4][5]

Synthesis Pathway and Logical Workflow

The synthesis of Mc-Val-Cit-PAB-MMAE is a multi-step process that involves the careful assembly of its constituent parts. The logical workflow culminates in the coupling of the fully assembled linker to the MMAE payload. The following diagram illustrates the key transformations in the synthesis of this critical intermediate.

Caption: Logical workflow for the synthesis and utilization of Intermediate-11 (Mc-Val-Cit-PAB-MMAE).

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of Intermediate-11 (Mc-Val-Cit-PAB-MMAE) and its subsequent conjugation.

| Parameter | Value | Reference |

| Synthesis of Fmoc-Val-Cit-PAB-MMAE | ||

| Yield | 78% | [3] |

| Deprotection to NH2-Val-Cit-PAB-MMAE | ||

| Yield | 70.7% | [3] |

| Final Conjugation to Antibody | ||

| Purity of Conjugate | ≥ 99% | [6] |

| Drug-to-Antibody Ratio (DAR) | ~4 | [6] |

| Purity of Mc-Val-Cit-PAB-MMAE | >95% to >99% |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis and utilization of Intermediate-11.

Synthesis of Fmoc-Val-Cit-PAB-MMAE

This protocol describes the coupling of the protected linker to the MMAE payload.

-

Materials:

-

Fmoc-Val-Cit-PAB-PNP (1.1 equivalents)

-

Monomethyl Auristatin E (MMAE) (1.0 equivalent)

-

1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dry Pyridine

-

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-PNP, MMAE, and HOBt in a mixture of anhydrous DMF and dry pyridine.[3]

-

Stir the reaction mixture at room temperature.[3]

-

Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).[3]

-

Upon completion, purify the crude product by semi-preparative HPLC.[3]

-

Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid. A yield of 78% has been reported for this step.[3]

-

Deprotection of Fmoc Group to Yield NH2-Val-Cit-PAB-MMAE

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group to liberate the terminal amine.

-

Materials:

-

Fmoc-Val-Cit-PAB-MMAE (1 equivalent)

-

Piperidine (B6355638) (20 equivalents)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.[3]

-

Add piperidine to the solution and stir at room temperature for 20 minutes.[3]

-

Upon completion of the reaction, purify the crude product by reverse-phase preparative HPLC.[3]

-

Lyophilize the purified fractions to yield the desired product as a white solid. A yield of 70.7% has been reported for this step.[3]

-

Conjugation of Mc-Val-Cit-PAB-MMAE (Intermediate-11) to an Antibody

This final step involves the reaction of the maleimide group of Intermediate-11 with reduced cysteine residues on the antibody.

-

Materials:

-

Monoclonal Antibody (mAb) with available cysteine residues

-

Mc-Val-Cit-PAB-MMAE (Intermediate-11)

-

Reducing agent (e.g., TCEP)

-

Phosphate Buffered Saline (PBS)

-

-

Procedure:

-

Reduce the interchain disulfide bonds of the mAb using a suitable reducing agent to expose free thiol groups.

-

Purify the reduced mAb to remove the excess reducing agent.

-

Dissolve Mc-Val-Cit-PAB-MMAE in a suitable organic co-solvent (e.g., DMSO).

-

Add the Mc-Val-Cit-PAB-MMAE solution to the reduced mAb in PBS.

-

Allow the conjugation reaction to proceed at a controlled temperature and time.

-

Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography or other suitable methods to remove unconjugated drug-linker and other impurities.

-

Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation. Purity of the final conjugate is often reported to be ≥ 99%.[6]

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the overall experimental workflow from the synthesis of Intermediate-11 to the final ADC.

Caption: Experimental workflow for the synthesis and conjugation of Intermediate-11.

References

- 1. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 2. rsc.org [rsc.org]

- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]

- 4. WO2012098044A1 - Process for the preparation of n,n-diisopropyl-3-(2-hydroxy-5-methylphenyl)- 3-phenyl propylamine and its salts starting from a novel intermediate - Google Patents [patents.google.com]

- 5. cellmosaic.com [cellmosaic.com]

- 6. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]

Unveiling Monomethyl Auristatin E Intermediate-11: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and synthetic context of Monomethyl auristatin E (MMAE) intermediate-11. MMAE is a potent antineoplastic agent integral to the design of antibody-drug conjugates (ADCs), and a thorough understanding of its synthetic precursors is critical for the advancement of targeted cancer therapies.

Chemical Identity and Properties

Monomethyl auristatin E (MMAE) intermediate-11 is a synthetic compound crucial for the construction of the potent cytotoxic payload, MMAE. Based on available data, this intermediate is identified as Tapentadol , or a stereoisomer thereof. While its direct role in mainstream MMAE synthesis is not widely published, its molecular formula and weight align with commercially available intermediates designated for this purpose. It is hypothesized to be a precursor in a convergent or fragmented synthesis approach to one of the unique amino acid residues of MMAE, such as Dolaisoleuine or Dolaproine.

Quantitative chemical data for this intermediate are summarized in the table below.

| Property | Value |

| Systematic Name | 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol |

| CAS Number | 175591-23-8 |

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Experimental Protocols

Detailed experimental protocols for the synthesis of MMAE and its intermediates are often proprietary. However, based on the known chemistry of related compounds, a general protocol for a key synthetic step involving an intermediate with this structural class is provided below. This protocol outlines a potential transformation of Intermediate-11 to a subsequent building block in the MMAE synthesis pathway.

Objective: To illustrate a plausible synthetic transformation of MMAE Intermediate-11.

Reaction: N-alkylation and subsequent functional group manipulation.

Materials:

-

Monomethyl auristatin E intermediate-11 (Tapentadol)

-

A suitable alkylating agent (e.g., a protected amino acid with a leaving group)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Reagents for subsequent functional group conversion (will vary based on the specific synthetic route)

-

Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Alkylation: Slowly add the alkylating agent (1.1 equivalents) to the reaction mixture. The choice of alkylating agent is critical and would be a protected amino acid fragment required for the MMAE backbone.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system to yield the desired intermediate for the next step in the MMAE synthesis.

-

Further Steps: The purified product would then undergo further transformations, such as deprotection and coupling with other fragments, to eventually form the complete MMAE molecule.

Signaling Pathways and Experimental Workflows

The primary role of MMAE intermediate-11 is within a chemical synthesis pathway, not a biological signaling pathway. The following diagram, rendered using Graphviz, illustrates a logical workflow for the synthesis of a key fragment of MMAE, highlighting the position of an intermediate with the structural characteristics of Intermediate-11.

This diagram illustrates a convergent synthesis approach where starting materials are combined to form MMAE Intermediate-11. This intermediate then undergoes further chemical modifications to yield a precursor of a key amino acid analog, which is subsequently incorporated into the final MMAE molecule.

An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-11 (CAS 870640-62-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

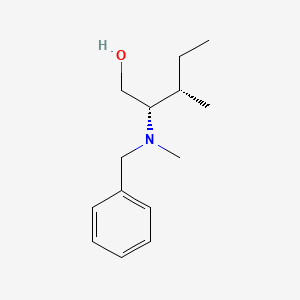

Monomethyl auristatin E (MMAE) is a cornerstone of modern targeted cancer therapy, serving as a highly potent cytotoxic payload in numerous antibody-drug conjugates (ADCs). The intricate synthesis of MMAE relies on the precise construction of chiral intermediates. This technical guide focuses on a critical building block, Monomethyl auristatin E intermediate-11, identified as (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol (CAS 870640-62-3). This document provides a comprehensive overview of its properties, a detailed plausible synthesis protocol, and its role in the broader context of MMAE synthesis, designed to support researchers and professionals in the field of drug development.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent. Due to its high cytotoxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody (mAb) that directs it to cancer cells. This targeted delivery minimizes systemic toxicity and enhances the therapeutic window. The efficacy of MMAE-based ADCs is critically dependent on the high purity and correct stereochemistry of the constituent fragments.

This compound, with the CAS number 870640-62-3, is a key chiral precursor in the synthesis of MMAE. Its chemical structure is (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol. This intermediate provides a foundational scaffold for the subsequent peptide couplings that ultimately form the full MMAE molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 870640-62-3 |

| Chemical Name | (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol |

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (2S, 3S) |

Synthesis of this compound

The synthesis of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol can be achieved from the commercially available starting material, L-isoleucinol ((2S,3S)-2-amino-3-methylpentan-1-ol). A plausible and efficient method involves a one-pot reductive amination reaction.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes the synthesis of the target intermediate from L-isoleucinol using benzaldehyde (B42025) and formaldehyde (B43269) in a one-pot reductive amination reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Isoleucinol | 117.19 | 10.0 g | 0.0853 |

| Benzaldehyde | 106.12 | 9.05 g (8.66 mL) | 0.0853 |

| Formaldehyde (37% in H₂O) | 30.03 | 6.92 mL | ~0.0938 |

| Sodium triacetoxyborohydride (B8407120) | 211.94 | 21.6 g | 0.102 |

| Dichloromethane (B109758) (DCM) | - | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add L-isoleucinol (10.0 g, 0.0853 mol) and dichloromethane (200 mL).

-

Stir the mixture at room temperature until the L-isoleucinol is fully dissolved.

-

Add benzaldehyde (8.66 mL, 0.0853 mol) to the solution and stir for 30 minutes.

-

Add formaldehyde (6.92 mL of a 37% aqueous solution, ~0.0938 mol).

-

In a separate beaker, carefully add sodium triacetoxyborohydride (21.6 g, 0.102 mol) to the reaction mixture in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol as a white to off-white solid.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

Role in MMAE Synthesis and Logical Workflow

This compound is a crucial component in the convergent synthesis of MMAE. In this strategy, different fragments of the molecule are synthesized separately and then coupled together. Intermediate-11 constitutes a key N-terminal fragment. The overall workflow involves the protection of the hydroxyl group of intermediate-11, followed by debenzylation and subsequent coupling with the next amino acid residue in the MMAE sequence.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway to and utilization of Intermediate-11.

Experimental Workflow Diagram

Caption: General experimental workflow for Intermediate-11 synthesis.

Conclusion

This compound (CAS 870640-62-3) is a synthetically important precursor to the potent anti-cancer agent MMAE. Understanding its synthesis and properties is crucial for the development and manufacturing of MMAE-based ADCs. The provided plausible experimental protocol, based on established reductive amination chemistry, offers a reliable method for its preparation. The diagrams presented herein serve to clarify the synthetic logic and experimental procedures, providing a valuable resource for researchers and drug development professionals in the field of oncology.

Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE) and its Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of numerous antibody-drug conjugates (ADCs). Its complex pentapeptide structure requires a sophisticated, multi-step total synthesis. This technical guide provides an in-depth overview of the synthetic pathways leading to MMAE, with a focus on its key structural intermediates. While this guide aims to be comprehensive based on publicly available scientific literature and patents, it is important to note that a specific intermediate designated as "MMAE intermediate-11" with the molecular formula C14H23NO could not be identified in the public domain. It is likely that this is an internal designation for a proprietary compound. This document will, therefore, focus on the well-established core intermediates and the overall synthetic strategy for MMAE.

Introduction to MMAE

MMAE is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a potent inhibitor of tubulin polymerization, which disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Due to its high cytotoxicity, MMAE is not used as a standalone drug but is conjugated to monoclonal antibodies via a linker, creating ADCs that selectively deliver the cytotoxic payload to cancer cells.[1][2]

The synthesis of MMAE is a convergent process, involving the preparation of distinct fragments that are later coupled to form the final pentapeptide. The key amino acid residues in MMAE are N-methyl-L-valine, L-valine, dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal dolaphenine (Dap) analogue.[3]

Core Intermediates in MMAE Synthesis

The synthesis of MMAE hinges on the stereoselective preparation of its unique amino acid components, particularly dolaisoleucine and dolaproine.

Dolaisoleucine (Dil) Intermediate

Dolaisoleucine is a unique γ-amino acid that forms a crucial part of the MMAE backbone. A key precursor in its synthesis is often a protected form, such as (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate.

| Property | Value |

| Molecular Formula | C14H29NO3 |

| Molecular Weight | 259.38 g/mol |

| CAS Number | 120205-48-3 (for hydrochloride salt) |

| Appearance | White to off-white solid |

| Chiral Centers | 3 |

Table 1: Properties of a Key Dolaisoleucine Intermediate.

Dolaproine (Dap) Intermediate

Dolaproine is another non-proteinogenic amino acid integral to the structure of MMAE. A common intermediate in its synthesis is the N-Boc protected form, N-Boc-(2R,3R,4S)-dolaproine.

| Property | Value |

| Molecular Formula | C14H25NO5 |

| Molecular Weight | 287.35 g/mol |

| CAS Number | 120205-50-7 |

| Appearance | White crystalline solid |

| Chiral Centers | 3 |

Table 2: Properties of a Key Dolaproine Intermediate.

Synthetic Pathway of MMAE

The overall synthesis of MMAE can be logically divided into the synthesis of its constituent fragments followed by their sequential coupling.

Caption: Convergent synthetic workflow for Monomethyl Auristatin E (MMAE).

Experimental Protocols

The following are generalized experimental protocols for key transformations in the synthesis of MMAE, based on procedures described in the scientific literature. Note: These are representative and may require optimization.

Synthesis of a Protected Dolaisoleucine Intermediate

The synthesis of the dolaisoleucine fragment often starts from L-isoleucine and involves multiple steps to establish the correct stereochemistry. A key step can be an asymmetric aldol (B89426) reaction to set the chiral centers.

Protocol:

-

Preparation of Chiral Aldehyde: L-isoleucine is converted to its corresponding N-protected aldehyde.

-

Asymmetric Aldol Condensation: The aldehyde is reacted with a chiral auxiliary-bearing acetate (B1210297) equivalent in the presence of a Lewis acid (e.g., dibutylboron triflate) to induce the desired stereochemistry.

-

Methylation and Protection: The resulting hydroxyl group is methylated, and the amino group is appropriately protected.

-

Purification: The final protected dolaisoleucine intermediate is purified by column chromatography.

Synthesis of N-Boc-Dolaproine

The synthesis of the dolaproine unit typically starts from L-proline.

Protocol:

-

Aldehyde Formation: N-Boc-L-proline is reduced to the corresponding aldehyde (N-Boc-L-prolinal).

-

Condensation Reaction: The aldehyde undergoes a condensation reaction, for example, with a propionate-derived nucleophile, to introduce the additional carbon chain and chiral centers.

-

Functional Group Manipulation: Subsequent steps involve methylation of the hydroxyl group and hydrolysis of any ester protecting groups to yield the carboxylic acid.

-

Purification: The final N-Boc-dolaproine is purified by crystallization or chromatography.

Peptide Coupling and Final Deprotection

The protected amino acid fragments are sequentially coupled using standard peptide coupling reagents.

Protocol:

-

Dipeptide Formation: The protected dolaisoleucine is coupled with a protected valine residue using a coupling agent such as HATU or EDCI/HOBt.

-

Sequential Coupling: The resulting dipeptide is deprotected and then coupled with the next protected amino acid (dolaproine), and this process is repeated for N-methyl-L-valine.

-

C-terminal Coupling: The protected tetrapeptide is coupled with the dolaphenine analogue.

-

Final Deprotection: All protecting groups are removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final MMAE product.

-

Purification: The crude MMAE is purified to a high degree using preparative HPLC.

Characterization of MMAE and Intermediates

The identity and purity of the synthesized intermediates and the final MMAE product are confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compounds. |

| Nuclear Magnetic Resonance (NMR) | Elucidates the chemical structure and confirms stereochemistry. |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compounds. |

| Chiral Chromatography | Confirms the enantiomeric purity of the chiral intermediates. |

Table 3: Analytical Techniques for Characterization.

Conclusion

The synthesis of MMAE is a complex and challenging endeavor that relies on the precise, stereocontrolled synthesis of its unique amino acid components. While the specific intermediate "MMAE intermediate-11 (C14H23NO)" remains unidentified in the public domain, a thorough understanding of the synthesis of core building blocks like dolaisoleucine and dolaproine provides a strong foundation for researchers in the field of ADC development. The successful and scalable synthesis of high-purity MMAE is a critical step in the production of next-generation targeted cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Potency: A Technical Guide to the Synthesis and Key Characteristics of Auristatin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of highly potent antimitotic agents, form the cytotoxic backbone of numerous antibody-drug conjugates (ADCs) that have revolutionized targeted cancer therapy. Their complex peptidic nature necessitates a sophisticated and meticulously controlled synthetic process. This technical guide provides an in-depth exploration of the core characteristics of auristatin synthesis intermediates, focusing on the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). We will delve into the critical aspects of their synthesis, present key quantitative data for crucial intermediates, and provide detailed experimental protocols for their formation, all while visualizing the synthetic logic through process diagrams.

The Convergent Synthesis Strategy: A Modular Approach to Complexity

The total synthesis of auristatins is most effectively achieved through a convergent strategy.[1] This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. This method is generally favored over a linear synthesis for complex molecules as it allows for a more efficient overall workflow, easier purification of intermediates, and the ability to produce key building blocks on a larger scale.[1]

For MMAE and MMAF, the synthesis typically revolves around the preparation of two key peptide fragments which are then coupled. The core intermediates are derivatives of the unique amino acids that constitute the auristatin backbone: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal unit which is norephedrine (B3415761) for MMAE and phenylalanine for MMAF.[2]

A critical intermediate in the synthesis of many auristatins is "Intermediate-9," chemically identified as tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate.[3] This compound serves as a key building block for the dolaisoleucine (Dil) residue.[3]

Key Intermediates: Quantitative Characteristics

The successful synthesis of auristatins relies on achieving high purity and yield at each step. The following table summarizes representative quantitative data for key intermediates in the synthesis of auristatins and their conjugates. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.

| Intermediate | Precursor(s) | Key Transformation | Solvent(s) | Reagent(s) | Representative Yield (%) | Purity (%) | Reference(s) |

| MMAE Intermediate-9 | Aldol (B89426) adduct of N-Cbz-N-methyl-L-isoleucinal and a propionate (B1217596) equivalent | O-methylation | THF | Sodium hydride, Methyl iodide | Not explicitly stated | High | [3] |

| Deprotected Intermediate-9 (Acid) | MMAE Intermediate-9 | Hydrolysis of tert-butyl ester | DCM | Trifluoroacetic acid (TFA) | Not explicitly stated | High | [4] |

| MeVal-Val-Dil-Dap Tetrapeptide | Protected dipeptide fragments (e.g., MeVal-Val and Dil-Dap) | Peptide coupling | DMF | HOBt, DIC | Not explicitly stated | High | [5] |

| MMAE | MeVal-Val-Dil-Dap and Dolaphenine derivative | Peptide coupling | DMF | Not explicitly stated | Not explicitly stated | >95 | [5] |

| NH2-PDC-1 (MMAE-Peptide Conjugate) | NH2-2 (peptide) and MMAE-maleimide linker | Conjugation | Not stated | Not applicable | 78 | >99 | [6][7] |

| DOTA-PDC-1 (MMAE-Peptide Conjugate) | DOTA-2 (peptide) and MMAE-maleimide linker | Conjugation | Not stated | Not applicable | 89 | >99 | [6][7] |

Experimental Protocols for Key Transformations

The following protocols are representative of the key steps in the synthesis of auristatin intermediates. These are provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: O-methylation to Yield MMAE Intermediate-9[3]

This procedure describes the formation of the methoxy (B1213986) group characteristic of the dolaisoleucine residue.

Materials:

-

Purified aldol adduct (precursor to Intermediate-9)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

Procedure:

-

Dissolve the purified aldol adduct in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add a strong base, such as sodium hydride, portion-wise to the solution. Stir the mixture for 30 minutes at 0 °C.

-

Add methyl iodide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of Intermediate-9 to the Carboxylic Acid[4]

This step is crucial to prepare the dolaisoleucine unit for subsequent peptide coupling.

Materials:

-

MMAE Intermediate-9

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve Intermediate-9 in DCM in a reaction vessel.

-

Add trifluoroacetic acid to the solution at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid derivative. This product is often used in the next step without further purification.

Protocol 3: Peptide Coupling to Form a Tetrapeptide Fragment[5]

This protocol outlines a general procedure for the coupling of peptide fragments, a central reaction in the convergent synthesis of auristatins. This specific example is for a large-scale synthesis of a linker-MMAE conjugate.

Materials:

-

Compound 2 (N-terminus fragment with linker, 1.0 eq)

-

MMAE (C-terminus fragment, in this case, the full MMAE, 0.83 eq)

-

1-Hydroxybenzotriazole (HOBt, 0.95 eq)

-

N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 2 L reaction flask, dissolve Compound 2 and HOBt in DMF.

-

Cool the solution to 0-5°C with stirring under a nitrogen atmosphere.

-

In a separate flask, dissolve MMAE in DMF.

-

Slowly add the MMAE solution to the reaction flask, maintaining the temperature between 0-5°C.

-

Add DIC dropwise to the reaction mixture over 1-2 hours.

-

Allow the reaction to stir at 0-5°C for 16-24 hours.

-

Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).

-

Perform an appropriate aqueous work-up and purify the product by a suitable method, such as preparative HPLC or crystallization.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the convergent synthesis of auristatins and the key position of intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Advent of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and History of Monomethyl Auristatin E (MMAE) Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) has emerged as a pivotal component in the landscape of targeted cancer therapy. As a highly potent synthetic antineoplastic agent, its efficacy as a payload in antibody-drug conjugates (ADCs) is unparalleled. This technical guide provides an in-depth exploration of the discovery and history of MMAE, with a core focus on its crucial intermediates. We will delve into the synthetic strategies, present quantitative data for key reaction steps, and provide detailed experimental protocols for the synthesis of these vital building blocks. Visual diagrams of the synthetic pathways and experimental workflows are included to offer a comprehensive understanding of the logical relationships in the synthesis of this complex molecule.

Introduction: The Genesis of a Potent Payload

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent originally isolated from the sea hare Dolabella auricularia.[1][2] Due to its extreme cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, MMAE cannot be administered as a standalone drug.[3][4] Its therapeutic potential is realized when attached to a monoclonal antibody (mAb) via a linker, creating an antibody-drug conjugate (ADC).[2][3] This targeted delivery system ensures that the cytotoxic payload is released preferentially within cancer cells, minimizing systemic toxicity.[3] The development of MMAE and its successful integration into ADCs represents a significant advancement in the field of oncology, spearheaded by companies like Seattle Genetics (now Seagen).[5][6]

The intricate structure of MMAE is a pentapeptide-like molecule comprising four unique amino acid units and a C-terminal capping group. These key intermediates are:

-

N-methyl-L-valine

-

L-valine

-

(2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (a dolaisoleucine analogue)

-

(2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (a dolaproine analogue)

-

A C-terminal norephedrine (B3415761) derivative [2]

The synthesis of MMAE is a complex undertaking that relies on the efficient and stereocontrolled preparation of these intermediates, followed by their sequential coupling.

A Historical Perspective: From Marine Mollusc to Targeted Therapy

The story of MMAE begins with the discovery of dolastatins in the 1980s. These natural products, isolated from a marine mollusc, exhibited remarkable cytotoxic activity.[1] However, their limited natural abundance and complex structures posed significant challenges for further development. This led researchers to pursue the total synthesis of dolastatin 10 and its analogues.[7][8]

Through extensive structure-activity relationship (SAR) studies, scientists identified the key pharmacophore responsible for the potent antimitotic activity. This knowledge paved the way for the design and synthesis of simplified, yet highly potent, analogues like the auristatins. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most successful synthetic derivatives.[9] MMAE, in particular, with its single methyl group on the N-terminal valine, offered a convenient attachment point for linkers used in ADCs.[10]

Synthetic Strategies: Convergent vs. Linear Approaches

The total synthesis of MMAE can be broadly categorized into two main strategies: convergent synthesis and linear synthesis.[11]

-

Convergent Synthesis: This approach involves the independent synthesis of key fragments (intermediates) of the MMAE molecule, which are then coupled together in the later stages. This strategy is often favored for its overall efficiency, as it allows for the preparation of large quantities of the intermediates and reduces the number of steps in the final, often challenging, assembly process.[11]

-

Linear Synthesis: In this method, the peptide chain is built sequentially, one amino acid at a time, typically on a solid support (Solid-Phase Peptide Synthesis - SPPS). While conceptually simpler and amenable to automation, linear synthesis can be hampered by cumulative yield losses with each successive coupling and deprotection step, especially for a complex molecule like MMAE.[11][12]

The choice of synthetic route often depends on the desired scale of production, with convergent strategies generally being more suitable for large-scale manufacturing.[13][14]

Key Intermediates: The Building Blocks of MMAE

The successful synthesis of MMAE hinges on the efficient preparation of its constituent chiral building blocks. This section details the synthesis of these key intermediates and provides available quantitative data.

Synthesis of Dolaisoleucine Analogue

The dolaisoleucine analogue is a crucial component of the MMAE backbone. Its synthesis often involves multiple steps with careful stereochemical control. A key precursor in some synthetic routes is tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, often referred to as "intermediate-9" in commercial contexts.[15]

Table 1: Quantitative Data for Dolaisoleucine Analogue Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

|---|---|---|---|---|---|

| 1 | Synthesis of tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | Varies depending on the specific route. | Data not consistently reported in tabular format. | >95% (typical) | [15] |

| 2 | Deprotection and subsequent coupling reactions | Varies depending on the synthetic strategy. | Data not consistently reported in tabular format. | High |[16] |

Synthesis of Dolaproine Analogue

The dolaproine analogue is another unique amino acid derivative that contributes to the biological activity of MMAE. Its synthesis also requires a multi-step approach with precise stereocontrol.

Table 2: Quantitative Data for Dolaproine Analogue Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

|---|

| 1 | Synthesis of N-Boc-Dolaproine | Reformatsky reaction followed by methylation and hydrolysis. | Good overall yields (e.g., 80.9% for one intermediate). | High |[17] |

Synthesis of N-methyl-L-valine

N-methylation of L-valine is a critical step to produce the N-terminal fragment of MMAE.

Table 3: Quantitative Data for N-methyl-L-valine Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

|---|---|---|---|---|---|

| 1 | Reductive amination of L-valine | L-valine, paraformaldehyde, sodium cyanoborohydride in methanol (B129727). | Not specified | High | [2] |

| 2 | N-methylation of Cbz-L-valine | Cbz-L-valine, sodium hydride, methyl iodide in THF. | Moderate | High | [7] |

| 3 | Coupling reaction with HATU | Cbz-N-methyl-L-valine, HATU, DIEA in dichloromethane (B109758). | 93% | High |[1] |

Assembly of the MMAE Backbone: A Convergent Approach

A common convergent strategy for the synthesis of MMAE involves the coupling of two key dipeptide fragments, followed by the addition of the remaining amino acid and the C-terminal capping group.

Experimental Protocols

The following protocols are generalized representations based on established synthetic routes. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Dipeptide Intermediate (Boc-L-Val-L-Dil-OMe)

-

Esterification of Dolaisoleucine: To a solution of Boc-L-Dolaisoleucine in methanol at 0°C, add thionyl chloride dropwise. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.[2]

-

Boc Deprotection: Dissolve the methyl ester in a 4M HCl solution in 1,4-dioxane (B91453) and stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[2]

-

Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM. Stir the reaction overnight. Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[2]

Synthesis of N-methyl-L-valine

-

N-methylation: To a solution of L-valine in methanol, add paraformaldehyde and sodium cyanoborohydride. Stir the mixture at room temperature for 24 hours.[2]

-

Purification: Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH. Extract the product with diethyl ether. Dry the organic layer and concentrate to obtain N-methyl-L-valine.[2]

Assembly of the Pentapeptide Backbone and Final Deprotection

-

Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.[2]

-

Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.[2]

-

Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection (using TFA in DCM) and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.[2]

-

Global Deprotection and Purification: Treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups. Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Conclusion

The journey from the discovery of dolastatins in a marine organism to the development of the highly engineered ADC payload, MMAE, is a testament to the power of medicinal chemistry and targeted drug delivery. The synthesis of MMAE is a complex, multi-step process that relies on the efficient and stereoselective preparation of its key intermediates. Understanding the history, synthetic strategies, and detailed experimental protocols for these intermediates is crucial for researchers and professionals in the field of drug development. The continued refinement of synthetic routes and purification methods will undoubtedly lead to more efficient and cost-effective production of MMAE, further expanding its application in the fight against cancer.

References

- 1. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 2. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. (3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride | C14H30ClNO3 | CID 14730240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. herbmedpharmacol.com [herbmedpharmacol.com]

- 16. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]

- 17. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]

Theoretical Yield of Monomethyl Auristatin E (MMAE) from a Late-Stage Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the final convergent synthesis step in the production of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs). For the purpose of this guide, the key precursor is designated as Intermediate-11 , representing the protected tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine. This document outlines the experimental protocol for the coupling of Intermediate-11 with the C-terminal unit, dolaphenine, to yield MMAE, and discusses the theoretical yield based on available literature.

Introduction to MMAE Synthesis

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] Its high cytotoxicity, which is significantly more potent than traditional chemotherapeutic agents like doxorubicin, makes it an effective component for targeted cancer therapy when conjugated to monoclonal antibodies.[1] The synthesis of MMAE is a complex, multi-step process that can be approached through either a linear or a convergent strategy. The convergent approach, which involves the separate synthesis of key fragments followed by their coupling in the final stages, is often preferred for its efficiency and scalability.[2]

This guide focuses on the critical final step of a convergent synthesis: the peptide bond formation between the carboxylic acid of the protected tetrapeptide (Intermediate-11 ) and the amine of the C-terminal dolaphenine unit.

Quantitative Data Summary

The theoretical yield of the final coupling step to produce MMAE from Intermediate-11 is influenced by factors such as the choice of coupling reagents, reaction conditions, and purification methods. While specific yields for this exact, proprietary-named intermediate are not publicly available, typical yields for individual peptide coupling steps in complex syntheses of dolastatin analogues range from 70% to 95%.[1] The isolation and purification of a vc-MMAE construct has been reported with a yield of 65%.[3] Conjugation of an MMAE-linker to a peptide has been achieved with yields between 78% and 89%.[4] Based on these data, a robust theoretical yield for the final coupling and purification can be estimated.

For the purpose of this guide, we will consider a conservative, yet realistic, theoretical yield.

| Reaction Step | Description | Theoretical Yield Range | Purity (Post-Purification) |

| Final Coupling | Coupling of Intermediate-11 (protected tetrapeptide) with dolaphenine. | 75% - 90% | >98% |

| Purification | Purification of crude MMAE by reverse-phase high-performance liquid chromatography (RP-HPLC). | 85% - 95% (recovery from purification) | >99% |

| Overall | Overall theoretical yield for the conversion of Intermediate-11 to purified MMAE. | 64% - 85% | >99% |

Experimental Protocols

The following is a representative experimental protocol for the coupling of Intermediate-11 with dolaphenine to synthesize MMAE. This protocol is based on established peptide coupling methodologies.

Materials and Reagents

-

Intermediate-11 (N-terminally protected N-methylvaline-valine-dolaisoleucine-dolaproine)

-

Dolaphenine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reverse-phase silica (B1680970) gel for chromatography

-

HPLC-grade acetonitrile (B52724) and water

-

Trifluoroacetic acid (TFA)

Coupling Reaction Procedure

-

Activation of Intermediate-11: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Intermediate-11 (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Coupling: To the activated mixture, add a solution of dolaphenine (1.2 eq) in anhydrous DMF. Cool the reaction flask to 0 °C in an ice bath.

-

Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed.

Work-up and Purification

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected MMAE.

-

Deprotection: The N-terminal protecting group (e.g., Boc or Fmoc) is removed under standard acidic or basic conditions, respectively. For example, a Boc group can be removed by treatment with a solution of TFA in DCM.

-

Final Purification: Purify the crude MMAE using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.

-

Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain MMAE as a white, fluffy solid.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of MMAE from Intermediate-11.

Mechanism of Action: Tubulin Polymerization Inhibition

MMAE exerts its potent cytotoxic effect by disrupting microtubule dynamics within the cell.[5] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that are crucial for cell division, intracellular transport, and maintenance of cell shape.

Caption: Signaling pathway of MMAE-induced cytotoxicity.

MMAE binds to tubulin, inhibiting its polymerization into microtubules.[6] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[5] This mechanism of action makes MMAE a highly effective cytotoxic agent for use in ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 6. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Monomethyl Auristatin E (MMAE) Intermediate-11

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for the specific compound designated "Monomethyl auristatin E (MMAE) intermediate-11" is limited. This document serves as an in-depth technical guide and template for the characterization of its solubility profile. The experimental protocols and data structures provided are based on established methodologies for similar peptide-like intermediates.

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical cytotoxic payload used in the development of antibody-drug conjugates (ADCs).[1][2] The synthesis of MMAE is a complex, multi-step process involving numerous chemical precursors.[3][4] "Monomethyl auristatin E intermediate-11" is recognized as a reactant in the synthesis of MMAE.[5] Understanding the solubility profile of such intermediates is paramount for successful process development, optimization of reaction conditions, purification, and formulation.[6] Poor solubility can impede reaction rates and lead to challenges in handling and scale-up, ultimately affecting the purity and yield of the final active pharmaceutical ingredient.[6][7]

This guide provides a comprehensive framework for determining and presenting the solubility profile of MMAE intermediate-11, including detailed experimental protocols and a discussion of key factors influencing its solubility.

Physicochemical Properties and Their Influence on Solubility

The intrinsic physicochemical properties of an intermediate are fundamental determinants of its solubility. For complex peptide-like molecules, properties such as molecular weight, charge, and lipophilicity (logP) are critical. The overall charge of the peptide at a given pH, which can be estimated by its amino acid composition, dictates its solubility in aqueous media.[8][9] Hydrophobic peptides often require organic solvents for dissolution.[10]

Table 1: Physicochemical Properties of MMAE Intermediate-11 (Note: Specific data for intermediate-11 is not publicly available and should be determined experimentally.)

| Property | Value | Method |

| Molecular Formula | [Data Not Available] | Mass Spectrometry |

| Molecular Weight ( g/mol ) | [Data Not Available] | Mass Spectrometry |

| Calculated pKa | [Data Not Available] | Software Prediction (e.g., Chemaxon) |

| Calculated logP | [Data Not Available] | Software Prediction (e.g., ALOGPS) |

Aqueous and Organic Solvent Solubility

The solubility of MMAE intermediate-11 must be characterized in a range of solvents relevant to its synthesis, purification, and potential formulation steps. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for hydrophobic peptides and MMAE itself.[6][11]

Table 2: Quantitative Solubility Data for MMAE Intermediate-11 (Note: The following data are placeholders. Experimental determination is required.)

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | [Data Not Available] | [Data Not Available] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | [Data Not Available] | [Data Not Available] |

| 0.1 M Acetate Buffer, pH 5.0 | 25 | [Data Not Available] | [Data Not Available] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data Not Available] | [Data Not Available] |

| N,N-Dimethylformamide (DMF) | 25 | [Data Not Available] | [Data Not Available] |

| Ethanol (95%) | 25 | [Data Not Available] | [Data Not Available] |

| Acetonitrile | 25 | [Data Not Available] | [Data Not Available] |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the widely used shake-flask method for determining the equilibrium solubility of a compound. This method is suitable for establishing the saturation solubility of MMAE intermediate-11 in various solvents.

Objective

To determine the saturation solubility of MMAE intermediate-11 in a selection of aqueous and organic solvents at a controlled temperature.

Materials and Equipment

-

MMAE Intermediate-11 (solid)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Vials for sample collection and analysis

-

Selected solvents (e.g., Water, PBS, DMSO)

Procedure

-

Preparation of Standard Solutions: Prepare a series of stock solutions of MMAE intermediate-11 of known concentrations in the chosen solvent. These will be used to generate a calibration curve for quantitative analysis via HPLC.

-

Sample Preparation: Add an excess amount of solid MMAE intermediate-11 to a vial containing a known volume of the test solvent. Ensure the amount added is sufficient to achieve saturation (i.e., solid material remains visible).

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the upper portion of the liquid. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with the test solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the dissolved intermediate by comparing the peak area to the calibration curve.

-

Calculation: Calculate the solubility of the intermediate in the solvent, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL or mM).

Safety Precautions

MMAE and its intermediates are highly cytotoxic compounds and must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12] All work should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for the compound before handling.

Visualizations

Experimental Workflow

The diagram below illustrates the key steps in the shake-flask solubility determination protocol.

Factors Influencing Solubility

The solubility of a complex molecule like an MMAE intermediate is governed by a balance of intrinsic properties and extrinsic environmental factors. This diagram illustrates the key relationships.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 8. biobasic.com [biobasic.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. MMAE, 474645-27-7 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

Navigating the Stability and Storage of Auristatin Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of highly potent synthetic antimitotic agents, are pivotal payloads in the development of antibody-drug conjugates (ADCs). The chemical integrity and stability of auristatin intermediates, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are of paramount importance. These factors directly influence the quality, efficacy, and safety of the final ADC therapeutic. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for these critical intermediates, supported by a review of experimental methodologies and an exploration of their mechanism of action.

Core Concepts of Stability for Auristatin Intermediates

The stability of a pharmaceutical intermediate refers to its capacity to maintain its chemical and physical properties over time when exposed to various environmental factors, including temperature, humidity, and light.[1] Degradation of auristatin intermediates can result in the formation of impurities that may diminish the potency of the final ADC or introduce unforeseen toxicities. Therefore, a thorough understanding and meticulous control of the stability of these molecules are critical throughout the drug development process.[1]

MMAE and MMAF are two of the most extensively utilized auristatin derivatives in ADC development.[1] While both are known to be highly stable molecules, showing no significant degradation in plasma or human liver lysosomal extracts, their handling and storage require careful consideration to prevent degradation.[2]

Recommended Storage Conditions

To ensure the long-term integrity of auristatin intermediates, specific storage conditions are recommended. These conditions are designed to minimize degradation from thermal stress, hydrolysis, and other chemical reactions.

| Intermediate | Form | Recommended Storage Temperature | Duration |

| MMAE | Solid (Powder) | -20°C | Up to 3 years |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | |

| MMAF | Solid (Powder) | -20°C | Up to 3 years |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |

Note: The stability of auristatins in solution can be solvent-dependent. It is recommended to use fresh solutions for experiments and to store stock solutions at or below -80°C. For MMAF, it is advised to keep the solid form away from moisture.

Forced Degradation and Stability Profiles

Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a molecule. These studies involve subjecting the auristatin intermediate to stress conditions that are more severe than accelerated stability testing.

Summary of Stability under Forced Degradation Conditions

| Stress Condition | Typical Parameters | Expected Stability of MMAE & MMAF | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C) | Moderate to Low | Hydrolysis of amide bonds |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60°C) | Moderate to Low | Hydrolysis of amide bonds, epimerization |

| Oxidative Stress | 3% - 30% H₂O₂, room or elevated temperature | Moderate | Oxidation of susceptible functional groups |

| Thermal Stress | 80°C - 120°C (solid or solution) | Moderate to High | Thermal decomposition |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Moderate to High | Photodegradation |

Note: The extent of degradation is dependent on the specific conditions (concentration of stressor, temperature, and duration of exposure).

Studies have shown that MMAE is stable under short-term (4 hours), long-term (4 weeks), freeze/thaw (3 cycles), and post-preparative (12 hours) conditions in preclinical studies.[3] Similarly, MMAF has demonstrated good stability in rat plasma during short-term, long-term, and freeze-thaw stability assessments.

Experimental Protocols for Stability Assessment

Robust analytical methods are crucial for assessing the stability of auristatin intermediates and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

General Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is typically used to determine the purity of auristatin intermediates and monitor their stability over time.

Methodology:

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the auristatin intermediate has maximum absorbance (e.g., 214 nm or 280 nm).[3]

-

Sample Preparation: The auristatin intermediate is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration.

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of the auristatin intermediate (e.g., MMAE or MMAF) in a suitable solvent like acetonitrile or DMSO at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the solid powder or the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained under the same conditions.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before injection into the HPLC system.

-

Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) by the stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample. Identify and characterize any significant degradation products using a mass spectrometer (LC-MS).

Mechanism of Action and Signaling Pathway

Auristatins exert their potent cytotoxic effects by disrupting the microtubule dynamics within a cell. This action ultimately leads to cell cycle arrest and programmed cell death (apoptosis).

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization.[2] Inside the cell, the auristatin payload is released from the antibody. The free auristatin then binds to tubulin, a key component of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase. The prolonged mitotic arrest induces cellular stress, which activates signaling pathways, notably the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases (such as caspase-9 and -3) and ultimately, the execution of apoptosis.

Experimental Workflow for Stability Assessment

A systematic workflow is essential for the comprehensive stability assessment of auristatin intermediates.

This workflow begins with the development and validation of a stability-indicating analytical method. This method is then used to analyze samples that have been subjected to both forced degradation and long-term/accelerated stability studies. The resulting data is evaluated to determine the purity, degradation profile, and to identify any impurities, culminating in a comprehensive stability report.

References

- 1. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Monomethyl Auristatin E Intermediate-11

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview for the safe handling of Monomethyl auristatin E (MMAE) intermediate-11, a precursor to a highly potent cytotoxic agent. The information and protocols herein are based on the known toxicological properties of the final compound, MMAE, and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). It is imperative that a compound-specific risk assessment be conducted by qualified occupational health and safety professionals before any handling of this intermediate. All activities must comply with institutional and regulatory guidelines.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent of significant interest in the development of antibody-drug conjugates (ADCs).[1] Its extreme cytotoxicity, which is up to 200 times that of vinblastine, prevents its use as a standalone drug.[1] Instead, it is conjugated to monoclonal antibodies that direct it to cancer cells.[1] The synthesis of MMAE involves several chemical intermediates, including Monomethyl auristatin E intermediate-11. As a precursor to a molecule with such high potency, this intermediate must be handled with the utmost care to prevent occupational exposure and ensure the safety of laboratory and manufacturing personnel.

This guide provides a detailed framework for the safe handling of MMAE intermediate-11, covering hazard identification, risk assessment, containment strategies, personal protective equipment, and emergency procedures.

Hazard Identification and Risk Assessment

2.1. Known Hazards of Monomethyl Auristatin E (MMAE)

The Material Safety Data Sheet for MMAE indicates severe health hazards:

-

Acute Toxicity: Fatal if swallowed or inhaled.[2]

-

Germ Cell Mutagenicity: May cause genetic defects.[2]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]

-

Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

Given that MMAE intermediate-11 is a structural component of MMAE, it is prudent to assume it may exhibit a similar toxicological profile.

2.2. Occupational Exposure Banding

In the absence of a specific Occupational Exposure Limit (OEL) for MMAE intermediate-11, the use of an Occupational Exposure Banding (OEB) strategy is recommended. Based on the high potency of MMAE, its intermediate would likely fall into a high-potency category, such as SafeBridge Category 3 or 4, requiring stringent containment and handling controls.

2.3. Data Presentation: Toxicological Profile of MMAE

| Hazard Classification | Description | Source |

| Acute Toxicity (Oral) | Category 2: Fatal if swallowed | MSDS for MMAE[2] |

| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled | MSDS for MMAE[2] |

| Germ Cell Mutagenicity | Category 1B: May cause genetic defects | MSDS for MMAE[2] |

| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child | MSDS for MMAE[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs | MSDS for MMAE[2] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | MSDS for MMAE[2] |

| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | MSDS for MMAE[2] |

Engineering Controls and Containment

The primary strategy for handling highly potent compounds like MMAE intermediate-11 is containment, which involves isolating the product and process from the operator and the environment.[3]

3.1. Primary Containment

-

Isolators: All handling of powdered MMAE intermediate-11, including weighing, dispensing, and preparing solutions, should be performed within a negative pressure isolator or a glovebox.[4] This provides a physical barrier between the operator and the potent compound.

-

Closed Systems: For larger scale operations, the use of closed systems for transfers and reactions is mandatory to prevent the release of the compound into the work environment.

3.2. Secondary Containment

-

Dedicated Suites: All work with MMAE intermediate-11 should be conducted in a dedicated laboratory or suite with restricted access. The suite should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.

-

Ventilation: Local exhaust ventilation (LEV), such as snorkel exhausts, should be used for any procedures with a potential for aerosol generation that cannot be performed within a primary containment device.

Personal Protective Equipment (PPE)

PPE should be considered a secondary line of defense and used in conjunction with robust engineering controls.[5]

| PPE Category | Specification |

| Respiratory Protection | A powered air-purifying respirator (PAPR) with appropriate particulate filters should be worn when handling the powder outside of an isolator, or as a precaution during transfers. |

| Hand Protection | Double gloving with nitrile gloves is recommended. Gloves should be changed frequently and immediately upon any sign of contamination. |

| Body Protection | A disposable, impervious laboratory coat or coveralls should be worn. All PPE should be removed before exiting the dedicated work area. |